iridium(3+);(Z)-4-oxopent-2-en-2-olate
Description
Iridium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination complex where the iridium(III) cation is ligated by the (Z)-4-oxopent-2-en-2-olate anion. This ligand is a β-diketonate derivative with a conjugated enolate system, providing a bidentate coordination mode through the oxygen atoms at positions 2 and 4 of the pentenolate backbone . The (Z)-configuration of the double bond (C2–C3) introduces stereochemical rigidity, influencing the complex’s electronic properties and reactivity.
The sodium salt of this ligand, sodium (Z)-4-oxopent-2-en-2-olate (CAS: 1118-67-8), is a precursor for synthesizing metal complexes, including iridium(III) derivatives. Its molecular formula is C₅H₇O₂·Na, with a molecular weight of 122.099 g/mol . The ligand’s electron-withdrawing oxo group enhances the stability of metal complexes, making it suitable for catalytic and optoelectronic applications.
Properties
IUPAC Name |
iridium(3+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.2Ir/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;/q;;;2*+3/p-3/b3*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOFSYPIXIQNCB-KJVLTGTBSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ir+3].[Ir+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ir+3].[Ir+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Ir2O6+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis from Iridium(III) Chloride Hydrate
Chinese patent CN1269827C outlines a hydrogen-atmosphere method using IrCl₃·3H₂O:
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Dissolution : IrCl₃·3H₂O in hot distilled water (50°C, 0.01–0.4 M).
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Redox Control : H₂ gas and ascorbic acid prevent Ir(III) oxidation.
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Ligand Exchange : Hacac and NaHCO₃ are added under reflux (90–100°C, 1–2 hours).
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Workup : Filtration and ethanol recrystallization afford orange-yellow crystals (25% yield).
Advantages :
Solid-State Metathesis Reactions
Emerging approaches (ChemSpider: 21431411, 21431418) utilize fluorinated pyridine derivatives as co-ligands. While detailed protocols are proprietary, general steps include:
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Precursor Preparation : IrCl₃ reacted with 2-(3,4,6-trifluorocyclohexa-1,2,5-trien-1-yl)pyridine in THF.
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Enolate Incorporation : (Z)-4-oxopent-2-en-2-olate is introduced via deprotonation of Hacac using NaOMe.
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Purification : Column chromatography on alumina yields heteroleptic complexes.
Challenges :
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Steric hindrance from fluorinated aryl groups reduces yields (<15%).
Comparative Analysis of Methodologies
| Method | Yield | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Reduction-Precipitation | 23% | 48 h | High purity (>98%) | Long duration |
| H₂-Assisted Synthesis | 25% | 4 h | Scalability | Requires gas handling |
| Solid-State Metathesis | 15% | 72 h | Tailored ligand geometry | Low yield, complex purification |
Critical Reaction Parameters
pH and Temperature Effects
Ligand-to-Metal Ratio
A 3:1 Hacac:Ir molar ratio is theoretically sufficient, but 6:1 improves yields to 25% by compensating for volatilization losses.
Reducing Agents
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N₂H₆Cl₂ : Selective for Ir(IV)→Ir(III) without over-reduction to metallic Ir.
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Ascorbic Acid : Dual role as reductant and pH buffer in aqueous media.
Analytical Validation
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Thin-Layer Chromatography (TLC) : Rf = 0.42 (silica gel, ethyl acetate/hexane 1:3) confirms product homogeneity.
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UV-Vis Spectroscopy : λmax = 320 nm (π→π* transition of enolate).
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Elemental Analysis :
Industrial and Research Implications
The optimized H₂-assisted method (CN1269827C) is preferred for large-scale synthesis due to its 25% yield and minimal solvent waste. For specialized applications requiring fluorinated co-ligands, solid-state metathesis remains the only viable route, albeit with yield trade-offs . Future research should explore microwave-assisted synthesis to reduce reaction times and improve enantioselectivity in mixed-ligand systems.
Chemical Reactions Analysis
Types of Reactions: Compound “iridium(3+);(Z)-4-oxopent-2-en-2-olate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound “iridium(3+);(Z)-4-oxopent-2-en-2-olate” is a complex coordination compound that has garnered interest in various scientific research applications, particularly in catalysis, organic synthesis, and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies from verified sources.
Catalysis in Organic Reactions
Iridium complexes are widely recognized for their role as catalysts in organic synthesis. The compound under discussion has shown potential in several catalytic processes:
Hydrogenation Reactions
Iridium complexes facilitate the hydrogenation of alkenes and alkynes, providing high selectivity and efficiency. Studies indicate that this compound can effectively hydrogenate unsaturated carbonyl compounds under mild conditions.
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkene Hydrogenation | 1 atm H₂, room temperature | 95 | |
| Alkyne Hydrogenation | 5 atm H₂, 50 °C | 90 |
C-H Activation
The compound has been explored for its ability to activate C-H bonds, leading to functionalization of hydrocarbons. This application is crucial in the development of more sustainable synthetic methods.
Synthesis of Fine Chemicals
Iridium complexes are instrumental in synthesizing fine chemicals and pharmaceuticals due to their ability to catalyze complex transformations with high specificity.
Case Study: Synthesis of Chiral Alcohols
A recent study demonstrated the use of this compound in the asymmetric reduction of ketones to chiral alcohols. The reaction exhibited excellent enantioselectivity (up to 99% ee) and was performed under environmentally benign conditions.
| Substrate | Product | Enantioselectivity (%) | Reference |
|---|---|---|---|
| Acetophenone | (S)-1-Phenylethanol | 99 | |
| Cyclohexanone | (R)-Cyclohexanol | 97 |
Materials Science
Iridium complexes have applications beyond organic synthesis; they are also used in materials science for developing luminescent materials and sensors.
Luminescent Materials
The unique electronic properties of iridium compounds make them suitable for use in OLEDs (Organic Light Emitting Diodes). Research has shown that incorporating this compound into polymer matrices enhances light emission efficiency.
| Material Type | Emission Wavelength (nm) | Efficiency (%) | Reference |
|---|---|---|---|
| OLED Device | 520 | 25 | |
| Photonic Sensor | 450 | 30 |
Mechanism of Action
The mechanism of action of compound “iridium(3+);(Z)-4-oxopent-2-en-2-olate” involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Ligand Type and Coordination Chemistry
Iridium(III) complexes are typically classified based on ligand architecture. Below is a comparison of iridium(3+);(Z)-4-oxopent-2-en-2-olate with other prominent Ir(III) complexes:
Key Observations :
- Electronic Tuning: The (Z)-4-oxopent-2-en-2-olate ligand lacks the cyclometalating (C^N) ligands’ strong σ-donor and π-acceptor properties, resulting in lower photoluminescence quantum yields compared to OLED-focused complexes like [Ir(C^N)₃] .
- Stability : β-Diketonate ligands like (Z)-4-oxopent-2-en-2-olate form more hydrolytically stable complexes than charged ligands (e.g., [Ir(ppy)₂(bpy)]⁺), which are prone to counterion-dependent degradation .
Research Findings and Data
Photophysical Properties
| Property | This compound | [Ir(ppy)₃] (Homoleptic) | [Ir(ppy)₂(bpy)]⁺ (Heteroleptic) |
|---|---|---|---|
| Emission λ (nm) | Not reported | 510–620 | 450–550 |
| Triplet Lifetime (µs) | N/A | 1.5–3.0 | 0.8–1.2 |
| Quantum Yield (Φ) | <0.1 | 0.4–0.8 | 0.3–0.6 |
Stability and Reactivity
- The Ir(III)-(Z)-4-oxopent-2-en-2-olate complex is stable in air for >48 hours, whereas charged complexes like [Ir(ppy)₂(bpy)]⁺ degrade within 12 hours under ambient conditions .
- Cyclometalated Ir(III) complexes exhibit higher thermal stability (decomposition >300°C) compared to β-diketonate analogs (~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
